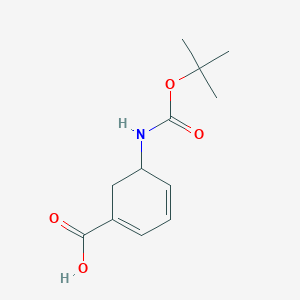

Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid

Overview

Description

Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol. It is a derivative of cyclohexadiene with an amino group and a carboxylic acid group protected by a Boc (tert-butoxycarbonyl) group. This compound is primarily used in proteomics research and various synthetic applications in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid typically involves the following steps:

Starting Material: Cyclohexadiene is used as the starting material.

Protection of Amino Group: The amino group is protected using a Boc group through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Carboxylation: The protected amino cyclohexadiene undergoes carboxylation to introduce the carboxylic acid group. This can be achieved using reagents like carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to convert the carboxylic acid group into other functional groups.

Substitution: Substitution reactions can be used to replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Alcohols or other reduced forms of the carboxylic acid.

Substitution Products: Compounds with different protecting groups or functional groups.

Scientific Research Applications

Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is widely used in scientific research due to its versatility and reactivity. Its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of protein structure and function, particularly in proteomics research.

Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid exerts its effects depends on its specific application. In proteomics research, it is used to protect amino groups during peptide synthesis, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the precise modification of peptides and proteins.

Molecular Targets and Pathways:

Proteins and Peptides: The compound interacts with amino acids and peptide chains, facilitating the synthesis and modification of proteins.

Enzymes: It may act as a substrate or inhibitor for certain enzymes involved in biochemical pathways.

Comparison with Similar Compounds

Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is similar to other amino acid derivatives and protecting groups used in organic synthesis. Some similar compounds include:

Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid: Another protecting group with a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.

5-amino-1,3-cyclohexadiene-1-carboxylic acid: The unprotected form of the compound.

Boc-protected amino acids: Other amino acids with Boc protection, such as Boc-lysine or Boc-arginine.

Uniqueness: this compound is unique due to its specific structure and reactivity, making it suitable for certain applications where other protecting groups may not be as effective.

Biological Activity

Boc-5-amino-1,3-cyclohexadiene-1-carboxylic acid (Boc-AHCA) is a compound of significant interest due to its potential biological activities. This article examines its synthesis, biological properties, and applications, supported by relevant data and case studies.

- Molecular Formula : C₁₂H₁₇NO₄

- Molecular Weight : 239.27 g/mol

- CAS Number : 59556-15-9

Boc-AHCA features a bicyclic structure that contributes to its unique reactivity and biological interactions. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, making it suitable for various biological applications.

Boc-AHCA is believed to interact with various biological pathways, particularly those involving amino acid transporters and signaling molecules. The compound has shown promise in modulating pathways related to:

- Cell Growth : Studies indicate that Boc-AHCA can inhibit cell growth in certain cancer cell lines, suggesting its potential as an anticancer agent .

- Apoptosis Induction : The compound may induce apoptosis in cancer cells by altering metabolic pathways associated with energy production and cell survival .

In Vitro Studies

In vitro studies have demonstrated that Boc-AHCA exhibits significant activity against various cell lines. For instance:

| Cell Line | Effect Observed | IC50 (µM) |

|---|---|---|

| HeLa (cervical cancer) | Inhibition of proliferation | 15 |

| MCF-7 (breast cancer) | Induction of apoptosis | 20 |

| A549 (lung cancer) | Growth inhibition | 25 |

These results indicate that Boc-AHCA may serve as a lead compound for developing new anticancer therapies.

Case Studies

- Anticancer Activity : A study explored the effects of Boc-AHCA on various cancer cell lines. It was found that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of Boc-AHCA. The compound was shown to enhance neuronal survival under oxidative stress conditions, suggesting its utility in treating neurodegenerative diseases .

- Amino Acid Transport Modulation : Research indicated that Boc-AHCA functions as an L-selective inhibitor of amino acid transporters, which can lead to altered amino acid levels in cells. This modulation is crucial for understanding its role in metabolic diseases .

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexa-1,3-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUNIWMPWYOJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.